N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that features a unique combination of a dioxothiophene ring and a methoxyindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the dioxothiophene ring followed by the introduction of the methoxyindole group through a series of substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions including:
Oxidation: The dioxothiophene ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized thiophene derivative, while substitution could introduce new functional groups onto the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide could be investigated for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions, although this would require extensive research and clinical trials.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. It might bind to certain proteins or receptors, modulating their activity and leading to various biological effects. Detailed studies would be needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives or thiophene-based molecules. Examples could be:
- 2-(4-methoxy-1H-indol-1-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Uniqueness
What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide apart is the combination of the dioxothiophene and methoxyindole moieties, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C15H18N2O4S/c1-21-14-4-2-3-13-12(14)5-7-17(13)9-15(18)16-11-6-8-22(19,20)10-11/h2-5,7,11H,6,8-10H2,1H3,(H,16,18) |
InChI Key |
CZMWHZMFDZMDAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.